molecular formula C12H14BrFO2SSi B1449061 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride CAS No. 2088829-12-1

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

Cat. No. B1449061
M. Wt: 349.29 g/mol
InChI Key: QSYGHPYMWBAJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a trifunctional building block used for chemical probe synthesis . It contains an aryl sulfonyl fluoride group, alkyne tag, and bromine synthetic handle . This compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.


Molecular Structure Analysis

The empirical formula of this compound is C12H14BrFO2SSi . It has a molecular weight of 349.29 .


Chemical Reactions Analysis

This compound is used in click chemistry reactions . When appended to a ligand or pharmacophore through its brominated linker, this building block allows for SuFEx-enabled, context-specific covalent modification of a biological target .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature of -20°C .

Scientific Research Applications

Silicon in Organic Synthesis

The compound and its derivatives are valuable in the realm of organic synthesis, particularly involving silicon-based reagents. For example, trans-1-benzenesulfonyl-2-(trimethylsilyl)ethylene, a derivative, is used in Diels-Alder cycloadditions, producing products that, upon elimination with fluoride ion, serve as synthetic equivalents for various acetylene and monosubstituted acetylenes. This showcases its role in introducing acetylenic units into molecules, a critical step in the synthesis of complex organic compounds (Paquette & Williams, 1982).

Synthesis of Fluorine-18 Labeled Compounds

It also finds application in the synthesis of radioligands, such as the development of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, a compound with high affinity for metabotropic glutamate subtype-5 receptors. This compound, labeled with fluorine-18, is used in positron emission tomography (PET) imaging, demonstrating the compound's utility in creating diagnostic tools for neuroscientific research (Siméon et al., 2007).

Cyclization and Domino Processes

Research has also explored its use in cyclization and domino processes. For instance, benzynes can be generated from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride by a domino process, leading to the formation of polysubstituted benzenes. This highlights the compound's role in facilitating complex cyclization reactions, which are fundamental in the synthesis of aromatic compounds (Ikawa et al., 2011).

Protective Group Strategies

Furthermore, derivatives of "3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride" are instrumental in the development of new protective group strategies in synthetic chemistry. For example, 2-(trimethylsilyl)ethyl esters serve as carboxyl protecting groups that can be selectively removed with fluoride ions, illustrating the compound's versatility in selective protection and deprotection strategies crucial for the stepwise construction of complex molecules (Gerlach, 1977).

Reactions with Electrophiles

It is involved in reactions with electrophiles, where 2-(trimethylsilyl)ethyl benzenesulfenate reacts with several halides in the presence of tetrabutylammonium fluoride (TBAF) to afford phenyl sulfoxides as the main product. This underscores its utility in facilitating selective transformations that are essential for functional group interconversions in organic synthesis (Oida et al., 1991).

Future Directions

Given its use in chemical probe synthesis and its trifunctional nature, this compound has potential for downstream applications via the alkyne tag . It can be used alone or in parallel with other multi-functional building blocks to discover the optimal probe for chemical biology experiments .

properties

IUPAC Name

3-(bromomethyl)-5-(2-trimethylsilylethynyl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO2SSi/c1-18(2,3)5-4-10-6-11(9-13)8-12(7-10)17(14,15)16/h6-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYGHPYMWBAJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)CBr)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
Reactant of Route 3
3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
Reactant of Route 5
Reactant of Route 5
3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
Reactant of Route 6
Reactant of Route 6
3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.